molecular formula C16H15N3O3S2 B2665065 7-methyl-3-(morpholine-4-carbonyl)-1-sulfanylidene-1H,4H,5H-[1,3]thiazolo[3,4-a]quinazolin-5-one CAS No. 1111043-72-1

7-methyl-3-(morpholine-4-carbonyl)-1-sulfanylidene-1H,4H,5H-[1,3]thiazolo[3,4-a]quinazolin-5-one

Cat. No.: B2665065
CAS No.: 1111043-72-1
M. Wt: 361.43
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Evolution of Thiazoloquinazoline Research

The thiazoloquinazoline framework emerged from systematic efforts to merge the bioactivity of thiazole and quinazoline heterocycles. Early quinazoline research dates to 1869, when Griess synthesized the first derivative, 2-cyano-3,4-dihydro-4-oxoquinazoline, via anthranilic acid and cyanogens. This work laid the groundwork for understanding quinazoline’s polarized pyrimidine ring and its reactivity patterns. By the early 20th century, Gabriel’s improved synthesis of quinazoline enabled broader exploration of its derivatives. The integration of thiazole motifs began in earnest in the 2010s, driven by the need for multifunctional kinase inhibitors and anticonvulsants. For instance, thiazolo[2,3-b]quinazolines were synthesized via Pd-Cu catalyzed couplings, demonstrating potent antitumor and anti-inflammatory activities. These efforts underscored the synergy between thiazole’s sulfur-mediated bioactivity and quinazoline’s planar aromatic system.

Discovery and Development of Thiazolo[3,4-a]quinazolin-5-one Derivatives

The thiazolo[3,4-a]quinazolin-5-one core represents a strategic fusion of thiazolidinone and quinazolinone pharmacophores. A pivotal advancement occurred in 2013 with the DABCO-catalyzed Michael addition of arylidene malononitriles to methyl-2-(2-thiocyanatoacetamido)benzoate, yielding 2-arylidene-thiazolo[3,2-a]quinazoline-1,5-diones. This one-pot method achieved regioselective cyclization, confirmed via X-ray crystallography. Subsequent work in 2022 demonstrated that thiophosgene-mediated cyclization of methyl 2-aminobenzoate derivatives with cyanoacetamides could produce 1-thioxo-thiazolo[3,4-a]quinazolin-5-ones. The introduction of a morpholine-4-carbonyl group at position 3, as seen in the target compound, likely arose from EDCI/HATU-mediated couplings of carboxylated intermediates with morpholine.

Table 1: Key Synthetic Strategies for Thiazolo[3,4-a]quinazolinones

Year Method Catalytic System Key Functionalization Reference
2013 Michael addition/cyclization DABCO (10 mol%) Arylidene malononitriles
2022 Thiophosgene cyclization HATU/EDCI Morpholine-4-carbonyl

Significance in Heterocyclic Medicinal Chemistry

Thiazolo[3,4-a]quinazolinones occupy a privileged niche due to their dual targeting of enzymatic and ion channel pathways. The thioxo group at position 1 enhances electrophilicity, facilitating covalent interactions with cysteine residues in kinases. Meanwhile, the morpholine moiety improves aqueous solubility and passive diffusion across biological membranes, addressing historical limitations of quinazoline-based drugs. Structural analogs have shown diverse activities:

  • Anticancer : 6-Arylbenzimidazo[1,2-c]quinazolines inhibit TNF-α secretion in HL-60 cells (IC~50~ = 1.2 μM).
  • Anticonvulsant : 3-Ethyl-4-oxoquinazolinones suppress maximal electroshock seizures in murine models.
  • BK~Ca~ Channel Activation : 1-Thioxo derivatives increase channel open probability by 40–60% at 10 μM.

These findings validate the scaffold’s versatility, with the 7-methyl and morpholine groups in the target compound likely fine-tuning selectivity and pharmacokinetics.

Historical Development of Morpholine-Containing Thiazoloquinazolinones

Morpholine’s incorporation into heterocycles dates to mid-20th-century efforts to modulate CNS drug bioavailability. Its first application in thiazoloquinazolines emerged post-2010, coinciding with advances in amide coupling reagents. For example, ethyl-2-[(4-oxoquinazolin-2-yl)thio]acetate was reacted with DMF-DMA and aldehydes to yield morpholine-adjacent thiazoloquinazolines. The target compound’s morpholine-4-carbonyl group likely originates from HATU-mediated coupling of a quinazolinone-carboxylic acid with morpholine, a method refined in 2022 for BK~Ca~ activators. This modification balances lipophilicity (clogP ≈ 2.1) and hydrogen-bonding capacity (TPSA ≈ 78 Ų), critical for blood-brain barrier penetration.

Research Timeline and Key Milestones

Table 2: Chronological Advancements in Thiazoloquinazoline Chemistry

Year Milestone Impact Reference
1869 Synthesis of first quinazoline derivative Established foundational reactivity
1903 Gabriel’s quinazoline synthesis Enabled large-scale derivative production
2013 DABCO-catalyzed thiazoloquinazoline synthesis Achieved regioselective one-pot cyclization
2022 Thiophosgene-mediated BK~Ca~ activators Introduced morpholine-based solubility enhancers
2024 Rational design of 7-methyl-morpholine derivatives Optimized physicochemical and binding profiles

Properties

IUPAC Name

7-methyl-3-(morpholine-4-carbonyl)-1-sulfanylidene-4H-[1,3]thiazolo[3,4-a]quinazolin-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N3O3S2/c1-9-2-3-11-10(8-9)14(20)17-13-12(24-16(23)19(11)13)15(21)18-4-6-22-7-5-18/h2-3,8H,4-7H2,1H3,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANGKCNWZIXLWEU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N3C(=C(SC3=S)C(=O)N4CCOCC4)NC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-methyl-3-(morpholine-4-carbonyl)-1-sulfanylidene-1H,4H,5H-[1,3]thiazolo[3,4-a]quinazolin-5-one typically involves multi-step reactions starting from readily available precursors. The key steps include the formation of the thiazole ring, the fusion with the quinazoline ring, and the introduction of the morpholine-4-carbonyl group. Common reagents used in these reactions include thiourea, chloroacetic acid, and various amines. The reaction conditions often involve heating under reflux and the use of solvents like ethanol or dimethylformamide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of catalysts and advanced purification techniques like chromatography may also be employed to enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

7-methyl-3-(morpholine-4-carbonyl)-1-sulfanylidene-1H,4H,5H-[1,3]thiazolo[3,4-a]quinazolin-5-one can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the thiazole ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group can be reduced to form alcohols.

    Substitution: The methyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols. Substitution reactions can introduce a variety of functional groups, leading to a wide range of derivatives.

Scientific Research Applications

Anticancer Activity

Several studies have indicated that compounds similar to 7-methyl-3-(morpholine-4-carbonyl)-1-sulfanylidene-1H,4H,5H-[1,3]thiazolo[3,4-a]quinazolin-5-one exhibit significant anticancer properties. For instance:

  • Mechanism of Action : These compounds often inhibit specific kinases involved in cancer cell proliferation and survival. The inhibition of the epidermal growth factor receptor (EGFR) pathway has been noted as a crucial mechanism for anticancer activity .

Antimicrobial Properties

Research has shown that thiazoloquinazolinone derivatives possess antimicrobial activities against various bacterial strains:

  • In Vitro Studies : Compounds derived from quinazoline frameworks have demonstrated effectiveness against both Gram-positive and Gram-negative bacteria .

Anti-inflammatory Effects

Quinazoline derivatives have been investigated for their anti-inflammatory properties:

  • Experimental Models : In vivo studies have reported reductions in inflammatory markers in models of induced inflammation when treated with these compounds .

Case Studies and Research Findings

StudyFocusFindings
Uraz et al. (2017)Anticholinesterase ActivityIdentified derivatives with significant inhibitory effects on acetylcholinesterase compared to standard drugs like donepezil .
PMC9455857Anti-hyperglycemic ActivityExplored quinazoline-sulfonylurea hybrids showing potential in managing hyperglycemia .
DrugBank AnalysisTarget IdentificationHighlighted various targets for quinazolines including EGFR and other kinases relevant to cancer therapy .

Mechanism of Action

The mechanism of action of 7-methyl-3-(morpholine-4-carbonyl)-1-sulfanylidene-1H,4H,5H-[1,3]thiazolo[3,4-a]quinazolin-5-one involves its interaction with specific molecular targets. The compound can bind to enzymes and inhibit their activity, disrupting metabolic pathways. The thiazole and quinazoline rings play a crucial role in this interaction, allowing the compound to fit into the active site of the enzyme and block its function.

Comparison with Similar Compounds

Structural Comparison with Similar Compounds

Table 1: Key Structural Features and Substituents
Compound Name Substituents (Positions) Core Heterocycle Molecular Weight Reported Activity
7-Methyl-3-(morpholine-4-carbonyl)-1-sulfanylidene-1H,4H,5H-[1,3]thiazolo[3,4-a]quinazolin-5-one 7-Me, 3-morpholine-4-carbonyl, 1-S Thiazolo[3,4-a]quinazolin-5-one ~393–400* Not specified
3-(3-Chlorophenyl)-4-[(2-fluorophenyl)methyl]-1-sulfanylidene-1H-[1,3]thiazolo[3,4-a]quinazolin-5(4H)-one 3-ClPh, 4-(2-FPhCH2), 1-S Thiazolo[3,4-a]quinazolin-5-one ~430 Not specified
5-(4-Methylbenzyl)-7-(trifluoromethyl)-3,3a-dihydro[1,3]thiazolo[3,4-a]quinoxalin-4(5H)-one 5-(4-MeBz), 7-CF3 Thiazolo[3,4-a]quinoxalin-4-one 378.41 Not specified
2-(Propylthio)-5H-[1,3,4]thiadiazole[2,3-b]quinazolin-5-one 2-SPr, fused thiadiazole Thiadiazolo[2,3-b]quinazolin-5-one ~350 Antitubercular activity

Notes:

  • Thione (1-S) vs. thiol groups : The thione group enhances stability compared to thiols, which may oxidize readily .
  • Trifluoromethyl (CF3) substituents (e.g., in ) increase electronegativity and metabolic resistance, unlike the methyl group in the target compound.

Key Observations :

  • The target compound likely requires a multistep synthesis, involving: Formation of the thiazoloquinazoline core via cyclization (e.g., Gewald reaction with sulfur and cyanoacetamides) . Introduction of the morpholine-4-carbonyl group via coupling reagents (e.g., carbodiimides) .
  • Phase-transfer catalysis (PTC) methods used for thiadiazoloquinazolines (e.g., ) are less applicable here due to the absence of a thiadiazole ring.

Computational and Analytical Characterization

  • NMR/IR Analysis : Substituents like morpholine-4-carbonyl produce distinct ¹³C shifts (~165–170 ppm for carbonyls) and IR stretches (~1650 cm⁻¹ for C=O) .
  • Docking Studies : Morpholine’s oxygen atoms may engage in hydrogen bonding with target receptors (e.g., µ-opioid receptor in ), though this requires validation.

Biological Activity

The compound 7-methyl-3-(morpholine-4-carbonyl)-1-sulfanylidene-1H,4H,5H-[1,3]thiazolo[3,4-a]quinazolin-5-one is a member of the quinazolinone family, which has garnered interest due to its diverse biological activities, particularly in the field of cancer research. This article examines the biological activity of this compound, focusing on its synthesis, cytotoxic properties, and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of this compound includes a thiazole ring fused with a quinazolinone moiety and a morpholine carbonyl group. This unique arrangement contributes to its biological activity.

Molecular Formula

  • Molecular Formula : C13_{13}H14_{14}N2_{2}O2_{2}S

CAS Number

  • CAS Number : 892271-10-2

Cytotoxicity

Recent studies have demonstrated the cytotoxic effects of quinazolinone derivatives against various cancer cell lines. The compound has shown promising results in inhibiting cell proliferation.

Case Studies

  • Cytotoxic Evaluation Against Cancer Cell Lines
    • A study evaluated several quinazolinone derivatives for their cytotoxic activity against MCF-7 (breast cancer) and HeLa (cervical cancer) cell lines using the MTT assay. The compound exhibited significant cytotoxicity with an IC50_{50} value of approximately 7.52 µM against HeLa cells .
    • Another study synthesized hybrid compounds containing quinazolinone and oxadiazole structures, revealing that modifications at specific positions on the quinazolinone ring could enhance cytotoxic activity. The presence of aliphatic substituents was associated with higher potency compared to aromatic groups .

The mechanism by which this compound exerts its cytotoxic effects may involve the inhibition of tubulin polymerization, which is critical for cell division. Quinazolinone derivatives have been reported to interfere with microtubule dynamics, leading to apoptosis in cancer cells .

Antimicrobial and Anti-inflammatory Activities

In addition to anticancer properties, derivatives of quinazolinone have exhibited antimicrobial and anti-inflammatory activities. For instance:

  • Some compounds were found to inhibit TNF-α production in human promyelocytic HL-60 cells, suggesting potential as anti-inflammatory agents .

Table 1: Biological Activity Overview

Activity TypeCell Line TestedIC50_{50} Value (µM)Reference
CytotoxicityMCF-716.70
CytotoxicityHeLa7.52
Anti-inflammatoryHL-60Not specified

Q & A

Q. What are the optimal synthetic routes and reaction conditions for synthesizing this compound?

The synthesis of thiazoloquinazolinone derivatives typically involves multi-step reactions, including condensation, cyclization, and functional group modifications. Key steps include:

  • Solvent selection : Polar aprotic solvents (e.g., DMSO) or alcohols (ethanol/methanol) are used to enhance reaction efficiency .
  • Catalysts : Acidic (e.g., HCl) or basic (e.g., KOH) catalysts are employed depending on the reaction mechanism .
  • Temperature control : Reactions often require precise temperature optimization (e.g., reflux at 80–100°C) to minimize side products .
  • Purification : Column chromatography or recrystallization is critical for isolating high-purity products .

Q. Which analytical techniques are recommended for structural characterization?

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm substituent positions and stereochemistry, particularly for the thiazoloquinazolinone core and morpholine moiety .
  • High-Performance Liquid Chromatography (HPLC) : Validates purity (>95%) and monitors reaction progress .
  • Mass Spectrometry (MS) : Determines molecular weight and fragmentation patterns, essential for verifying the sulfanylidene and carbonyl groups .

Q. What in vitro assays are suitable for preliminary biological activity screening?

  • Antimicrobial activity : Use broth microdilution assays (e.g., against E. coli or S. aureus) to determine minimum inhibitory concentrations (MICs) .
  • Anticancer potential : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) assess cytotoxicity, with IC₅₀ values compared to reference drugs .
  • Anti-inflammatory screening : ELISA-based inhibition of COX-2 or TNF-α in macrophage models .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize bioactivity?

  • Substituent variation : Systematically modify the morpholine-carbonyl group, sulfanylidene position, or methyl group on the quinazolinone core. For example:
  • Replace morpholine with piperazine to alter lipophilicity .
  • Introduce halogen atoms (e.g., F, Cl) on aromatic rings to enhance target binding .
    • In vitro testing : Compare modified analogs in dose-response assays to identify critical functional groups .

Q. What computational methods are effective for predicting target interactions?

  • Molecular docking : Use software like AutoDock Vina to model interactions with biological targets (e.g., EGFR kinase or bacterial enzymes). Prioritize binding affinity (ΔG) and hydrogen-bonding patterns .
  • Molecular Dynamics (MD) simulations : Assess stability of ligand-target complexes over 100-ns trajectories to validate docking results .

Q. How can contradictory bioactivity data between similar derivatives be resolved?

  • Meta-analysis : Compare datasets across studies, focusing on structural variations (e.g., alkyl chain length, fluorinated substituents) that may differentially affect membrane permeability or metabolic stability .
  • Mechanistic studies : Use CRISPR-engineered cell lines or enzyme inhibition assays to identify off-target effects or pathway-specific interactions .

Methodological Considerations

Q. What strategies improve yield in large-scale synthesis?

  • Continuous flow chemistry : Enhances reproducibility and reduces reaction times compared to batch methods .
  • Microwave-assisted synthesis : Accelerates cyclization steps while maintaining high yields (>80%) .

Q. How should researchers address solubility challenges in biological assays?

  • Co-solvent systems : Use DMSO-water mixtures (<1% DMSO) to maintain compound stability .
  • Liposome encapsulation : Improve bioavailability for in vivo studies .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.